N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Description
N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1-hydroxy-2,2,6,6-tetramethylpiperidinyl groups attached to an oxamide backbone
Properties
IUPAC Name |
N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O4/c1-17(2)9-13(10-18(3,4)23(17)27)21-15(25)16(26)22-14-11-19(5,6)24(28)20(7,8)12-14/h13-14,27-28H,9-12H2,1-8H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABCJWQXHUADGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C(=O)NC2CC(N(C(C2)(C)C)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is continuously collected. This approach allows for better control over reaction conditions, improved yield, and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers under UV light.
Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide involves its ability to interact with free radicals and reactive oxygen species. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. Additionally, the compound can form stable complexes with metal ions, which can inhibit metal-catalyzed oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and oxidation catalyst.
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide: Used to improve the stability of nylon and other polymers.
Uniqueness
N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide is unique due to its dual functionality, combining the properties of both hydroxyl and oxamide groups. This dual functionality enhances its ability to stabilize polymers and scavenge free radicals, making it more effective than similar compounds in certain applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
